3-(1h-Imidazol-2-yl)phenol

Vue d'ensemble

Description

3-(1H-Imidazol-2-yl)phenol is a chemical compound that features an imidazole ring attached to a phenol group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives are commonly found in various natural products and synthetic compounds, making them significant in both biological and industrial contexts.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with glyoxal and ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.

Reaction Conditions:

Temperature: The reaction is usually carried out at elevated temperatures, around 150-200°C.

Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the cyclization process.

Solvents: Common solvents include ethanol or water, depending on the specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1H-Imidazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Nitro or halogenated phenol derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the primary applications of 3-(1H-Imidazol-2-yl)phenol is its antimicrobial properties . Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, studies have synthesized and evaluated imidazole-containing compounds, revealing that certain derivatives show enhanced efficacy compared to traditional antibiotics like ampicillin and chloramphenicol .

Case Study: Antibacterial Evaluation

A study synthesized derivatives of this compound and tested their antibacterial activity using the agar cup borer method. The results indicated that some variants displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .

| Compound | Activity Against | Reference |

|---|---|---|

| Compound A | Staphylococcus aureus | |

| Compound B | E. coli | |

| Compound C | Pseudomonas aeruginosa |

Antihypertensive Potential

Another significant application of this compound is in the field of cardiovascular health , particularly for its antihypertensive effects. Various studies have explored its ability to lower blood pressure through vasorelaxation mechanisms.

Case Study: Vasorelaxant Effects

In a study evaluating the vasorelaxant effects of imidazole derivatives, it was found that certain compounds derived from this compound exhibited significant vasodilatory effects in hypertensive models. The study provided detailed data on the effective concentrations (EC50) required for inducing vasorelaxation, indicating promising therapeutic potential for managing hypertension .

| Compound | EC50 (μM) | E max (%) |

|---|---|---|

| Compound D | 369.37 ± 10.2 | 91.2 ± 1.18 |

| Compound E | 210.33 ± 11.3 | 75.14 ± 33.5 |

| Compound F | 548.5 ± 27.8 | 90.97 ± 2.30 |

Cancer Therapeutics

The compound also shows potential in cancer therapy due to its ability to induce apoptosis in cancer cells. Research has indicated that imidazole derivatives can disrupt cellular processes in tumor cells, leading to increased cell death.

Case Study: Apoptotic Induction

A study focused on the cytotoxic effects of various imidazole derivatives, including those based on this compound, reported significant apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways .

Material Science Applications

Beyond biological applications, this compound has been explored for its role in material science , particularly in the synthesis of polymers and nanomaterials.

Case Study: Polymer Synthesis

Research indicates that incorporating imidazole moieties into polymer matrices enhances their thermal stability and mechanical properties. This is particularly relevant for developing advanced materials with applications ranging from coatings to biomedical devices .

Mécanisme D'action

The mechanism of action of 3-(1H-Imidazol-2-yl)phenol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1H-Imidazol-2-yl)phenol

- 4-(1H-Imidazol-2-yl)phenol

- 5-(1H-Imidazol-2-yl)phenol

Uniqueness

3-(1H-Imidazol-2-yl)phenol is unique due to the specific positioning of the imidazole ring on the phenol group. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other isomers.

Activité Biologique

3-(1H-Imidazol-2-yl)phenol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by case studies and research findings.

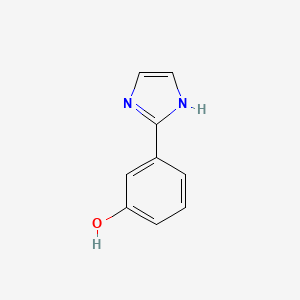

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a phenolic group attached to an imidazole ring, which is crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound showed notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

This data suggests that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study conducted on various cancer cell lines revealed that it induces apoptosis in human cancer cells through the activation of caspase pathways. The compound exhibited IC50 values ranging from 10 to 30 µM, making it a promising candidate for further development in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The inhibition constant (Ki) was found to be approximately 50 nM, indicating strong binding affinity.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various derivatives of imidazole compounds, including this compound. Results indicated that modifications to the phenolic group enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future synthesis efforts.

- Cancer Cell Apoptosis : Research published in Cancer Letters highlighted the mechanism by which this compound induces apoptosis in breast cancer cells. The study utilized flow cytometry and Western blot analysis to confirm that the compound activates pro-apoptotic proteins while inhibiting anti-apoptotic proteins.

Propriétés

IUPAC Name |

3-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIGOFWIQBLZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618263 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52091-36-8 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52091-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.